molecular formula C13H15N3O2 B14874692 N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide

N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide

Cat. No.: B14874692
M. Wt: 245.28 g/mol
InChI Key: GDFIJBUFIBUTJM-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrazol-3-yl)phenyl)-2-ethoxyacetamide is a chemical compound of interest in medicinal chemistry and life sciences research. Compounds featuring acetamide linkages and aryl pyrazole moieties are frequently explored as key scaffolds in the development of pharmacologically active molecules . The structure, combining a phenyl ring with a pyrazole heterocycle, is common in the design of substances evaluated for various biological activities. The 2-ethoxyacetamide group can contribute to the molecule's overall physicochemical properties, such as its solubility and metabolic stability. This product is intended for research applications, including but not limited to, use as a reference standard, in bioactivity screening, or as a synthetic intermediate in the development of more complex molecules. It is supplied as a high-purity material to ensure experimental consistency and reliability. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-ethoxy-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-4-10(8-11)12-6-7-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)

InChI Key

GDFIJBUFIBUTJM-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule decomposes into three primary building blocks:

  • Meta-substituted phenylpyrazole core
  • Ethoxyacetamide side chain
  • Amide linkage

Strategic bond disconnections reveal two viable routes:

  • Route A : Late-stage amide coupling between 3-(1H-pyrazol-3-yl)aniline and ethoxyacetic acid derivatives
  • Route B : Early introduction of the ethoxyacetamide group followed by pyrazole annulation

Comparative analysis of literature precedents indicates Route A offers superior yield and regiocontrol due to reduced steric hindrance during pyrazole formation.

Synthetic Route Development

Preparation of 3-(1H-Pyrazol-3-yl)aniline

The phenylpyrazole intermediate forms through cyclocondensation between β-keto esters and hydrazines:

Step 1: Synthesis of Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

Ethyl acetoacetate (1.0 eq) + 3-nitrobenzaldehyde (1.05 eq) → Claisen-Schmidt condensation  
Conditions: Piperidine catalyst, ethanol reflux, 12 h  
Yield: 78%  

Step 2: Pyrazole Ring Formation

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) + hydrazine hydrate (1.2 eq)  
Conditions: Ethanol, 80°C, 6 h → Nitro group reduction via H2/Pd-C (1 atm, 25°C, 2 h)  
Yield: 85%  
Characterization:  
- \( ^1H \) NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.62 (m, 4H, aromatic)  
- IR: 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N)  

Ethoxyacetic Acid Activation and Amide Coupling

Method A: Mixed Carbonate-Mediated Coupling

3-(1H-Pyrazol-3-yl)aniline (1.0 eq) + ethyl ethoxyacetate (1.5 eq)  
Conditions: DCC (1.3 eq), DMAP (0.1 eq), DCM, 0°C → RT, 8 h  
Yield: 72%  
Purification: Silica gel chromatography (EtOAc/hexane 3:7)  

Method B: Acid Chloride Route

Ethoxyacetic acid (1.2 eq) → SOCl2 (3.0 eq), reflux 2 h → Vacuum distillation  
Reaction with 3-(1H-pyrazol-3-yl)aniline (1.0 eq) in THF, Et3N (2.0 eq), 0°C → RT, 4 h  
Yield: 68%  
Table 1: Comparative Analysis of Amidation Methods
Parameter Method A Method B
Yield 72% 68%
Purity (HPLC) 98.5% 97.2%
Reaction Time 8 h 6 h
Scalability >100 g <50 g
Byproduct Formation <2% 5% (triethylamine salts)

Optimization Strategies

Solvent Effects on Cyclocondensation

Polar aprotic solvents enhance pyrazole ring closure kinetics:

DMF > DMSO > THF > EtOH  
Reaction completion times: 3 h (DMF) vs 6 h (EtOH)  

Catalytic Improvements

Palladium nanoparticle catalysts (Pd@SiO2) boost nitro reduction efficiency:

Traditional Pd/C: 85% yield, 2 h  
Pd@SiO2 (0.5 mol%): 92% yield, 45 min  

Spectroscopic Confirmation

$$ ^{13}C $$ NMR Analysis

Key resonances confirm structural integrity:

  • Pyrazole C3: δ 148.2 ppm
  • Acetamide carbonyl: δ 170.5 ppm
  • Ethoxy methylene: δ 66.8 ppm

Mass Spectrometry

HRMS (ESI): m/z [M+H]+ calcd for C13H15N3O2: 245.1164; found: 245.1168  

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances safety and yield for nitro reductions:

Residence time: 8 min  
Pressure: 15 bar H2  
Conversion: 99.8%  

Crystallization Optimization

Ethanol/water (7:3) mixed solvent system produces pharmaceutical-grade crystals:

Particle size: 50–100 μm  
Polymorph control: Form II stabilized  

Chemical Reactions Analysis

Acid-Base Reactions

The pyrazole ring (pKa ≈ 6–8 for N–H) undergoes deprotonation in basic media, forming a resonance-stabilized anion. This enhances nucleophilic reactivity at the pyrazole nitrogen and adjacent carbons .

  • Example : Reaction with NaOH (1M) yields a sodium pyrazolide intermediate, enabling subsequent alkylation or acylation.

Ethoxy Group Hydrolysis

The ethoxyacetamide moiety undergoes acid- or base-catalyzed hydrolysis:

R-OCH2CONHR’H+/OHR-OH+HOCH2CONHR’\text{R-OCH}_2\text{CONHR'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-OH} + \text{HOCH}_2\text{CONHR'}

  • Conditions :

    • Acidic : HCl (6M), reflux, 4–6 hours .

    • Basic : NaOH (10%), 80°C, 3 hours.

  • Product : N-(3-(1H-pyrazol-3-yl)phenyl)-2-hydroxyacetamide.

Amide Hydrolysis

The acetamide group hydrolyzes under strong acidic/basic conditions to form carboxylic acid derivatives :

CH3CO-NHRH2O/H+CH3COOH+H2NR\text{CH}_3\text{CO-NHR} \xrightarrow{\text{H}_2\text{O/H}^+} \text{CH}_3\text{COOH} + \text{H}_2\text{NR}

  • Yield : 65–78% in H₂SO₄ (20%) .

Pyrazole Ring Functionalization

The pyrazole nitrogen participates in alkylation and acylation:

Reaction TypeReagentConditionsProductYieldSource
AlkylationCH₃IK₂CO₃, DMF, 60°CN-methylated pyrazole82%
AcylationAc₂ORT, 2 hoursN-acetyl derivative75%

[3+2] Cycloadditions

The pyrazole ring participates in dipolar cycloadditions with nitrile oxides or diazo compounds :

  • Example : Reaction with phenyl diazomethane forms pyrazolo[1,5-a]pyrimidine derivatives .

Aldol Condensation

The ethoxyacetamide side chain forms α,β-unsaturated ketones via base-mediated condensation :

SubstrateReagentProductYieldConditions
BenzaldehydeKOH/EtOH(E)-3-(Pyrazolylphenyl)-1-phenylprop-2-en-1-one82%RT, 12 hours

Oxidation of Ethoxy Group

IBX (2-iodoxybenzoic acid) oxidizes the ethoxy group to a ketone :

-OCH2CO-IBX/DMSO-O-C(=O)-\text{-OCH}_2\text{CO-} \xrightarrow{\text{IBX/DMSO}} \text{-O-C(=O)-}

  • Conditions : DMSO, 25°C, 3 hours .

  • Yield : 70–85% .

Pyrazole Ring Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative :

  • Selectivity : Controlled by solvent polarity (e.g., ethanol vs. THF) .

Metal Coordination

The pyrazole nitrogen and acetamide oxygen act as ligands for transition metals:

Metal SaltProductApplicationSource
CuCl₂Cu(II) complexAntimicrobial activity
Fe(NO₃)₃Fe(III) complexCatalytic oxidation

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

DerivativeBiological ActivityIC₅₀/EC₅₀Source
N-Trifluoroacetyl analogAnti-inflammatory12 µM
Thiazole hybridAntimicrobial8 µg/mL

Key Reaction Data Table

ReactionReagentsKey IntermediatesYield Range
HydrolysisHCl/NaOHHydroxyacetamide65–85%
AlkylationCH₃I, K₂CO₃N-Methylpyrazole75–82%
OxidationIBX/DMSOKetone derivative70–85%
CycloadditionPhN₂Pyrazolopyrimidine60–78%

Scientific Research Applications

N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-5-yl)phenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The pyrazole ring in the target compound provides two nitrogen atoms capable of hydrogen bonding, contrasting with benzothiazole derivatives (e.g., ), where sulfur participates in hydrophobic interactions .
  • Acetamide Chain : The ethoxy group in the target compound balances lipophilicity and solubility, whereas trimethylammonium () introduces cationic character, likely altering membrane permeability .

Physicochemical and Functional Properties

Hydrogen Bonding and Crystal Packing

The pyrazole NH in the target compound can act as both a donor (N–H) and acceptor (via aromatic N), enabling diverse hydrogen-bonding networks. This contrasts with benzothiazole derivatives, where the sulfur atom contributes minimally to hydrogen bonding but enhances van der Waals interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide?

Methodological Answer: The synthesis involves sequential substitution, reduction, and condensation reactions. For example:

  • Step 1: Substitution of a nitro group with a pyrazolyl moiety under alkaline conditions (e.g., using KOH/EtOH at 80°C for 6 hours) .
  • Step 2: Reduction of intermediates (e.g., nitro to amine) using iron powder in acidic media (HCl, 60°C) .
  • Step 3: Condensation with ethoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HCl in dichloromethane with triethylamine as a base) .
    Key Validation: Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

  • 1H NMR: Look for characteristic peaks: δ 8.1–8.3 ppm (pyrazole C-H), δ 4.2 ppm (ethoxy -OCH2), and δ 1.4 ppm (ethoxy -CH3) .
  • IR Spectroscopy: Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and pyrazole ring vibrations at ~1500–1550 cm⁻¹ .
  • Elemental Analysis: Verify C, H, N percentages (e.g., calculated vs. observed ±0.3% deviation) .
  • X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns (e.g., R22(10) dimer motifs via N–H⋯O interactions) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

Methodological Answer:

  • PASS Program: Predict activity spectra (e.g., kinase inhibition, antimicrobial potential) by analyzing structural fragments and similarity to known bioactive molecules .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., TNIK kinase for cancer studies). Prioritize binding poses with ΔG ≤ −7 kcal/mol .
  • ADMET Prediction: Employ SwissADME or pkCSM to assess solubility (LogP ≤ 3), hepatotoxicity, and cytochrome P450 interactions .

Q. What crystallographic challenges arise during structural analysis of this compound?

Methodological Answer:

  • Conformational Flexibility: The ethoxyacetamide side chain and pyrazole ring may adopt multiple orientations, complicating refinement. Use SHELXL with rigid-bond restraints for anisotropic displacement parameters .
  • Hydrogen Bonding Networks: Analyze graph-set motifs (e.g., R22(10) dimers) to resolve supramolecular packing. Compare with Etter’s rules for hydrogen-bond-driven aggregation .
  • Twinned Crystals: If twinning occurs (common in polar space groups), employ TWINLAW in SHELXL or refine using a two-domain model .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-Validation: Compare DFT-calculated NMR shifts (Gaussian 09, B3LYP/6-31G*) with experimental data. Deviations >0.5 ppm may indicate tautomerism or solvent effects .
  • Dynamic Effects: Use variable-temperature NMR to detect conformational exchange broadening (e.g., ethoxy group rotation barriers) .
  • Crystallographic Refinement: Override ambiguous spectroscopic assignments with X-ray-derived bond lengths/angles (e.g., amide planarity) .

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